2-(4-Bromothiophen-2-yl)-2-oxoacetic acid
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Overview
Description
2-(4-Bromothiophen-2-yl)-2-oxoacetic acid is an organic compound that features a bromine atom attached to a thiophene ring, which is further connected to an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid typically involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable processes to ensure high yields and purity. The choice of reagents and catalysts, as well as reaction conditions, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)-2-oxoacetic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which 2-(4-Bromothiophen-2-yl)-2-oxoacetic acid exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. Molecular docking studies have shown that these compounds can bind to active sites of target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)boronic acid: This compound shares the bromothiophene core but differs in its functional groups.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with a bromine atom and a heterocyclic ring, used for its antimicrobial and anticancer properties.
Uniqueness
2-(4-Bromothiophen-2-yl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-3-1-4(11-2-3)5(8)6(9)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZVQWCKJWDUAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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